4-Ethylmorpholine;4-methylbenzenesulfonic acid
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Overview
Description
4-Ethylmorpholine and 4-methylbenzenesulfonic acid are two distinct chemical compounds that can be combined to form a complex. 4-Ethylmorpholine is an organic compound with the molecular formula C6H13NO, commonly used as a solvent and intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethylmorpholine typically involves the reaction of morpholine with ethyl iodide under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
4-Methylbenzenesulfonic acid is commonly prepared by sulfonation of toluene using concentrated sulfuric acid or oleum . The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
Industrial production of 4-ethylmorpholine involves continuous flow processes where morpholine and ethyl iodide are reacted in a controlled environment to ensure high yield and purity . For 4-methylbenzenesulfonic acid, large-scale production is achieved through batch or continuous sulfonation processes, with stringent control over reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Ethylmorpholine can undergo various reactions, including oxidation, reduction, and substitution. It is often used as a base in organic synthesis and can participate in nucleophilic substitution reactions .
4-Methylbenzenesulfonic acid is primarily involved in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group, which is a strong electron-withdrawing group . It can also undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: 4-ethylmorpholine can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Substitution: Both compounds can participate in substitution reactions with various nucleophiles or electrophiles under suitable conditions
Major Products Formed
Oxidation of 4-ethylmorpholine: Produces N-ethylmorpholine N-oxide.
Reduction of 4-methylbenzenesulfonic acid: Yields toluene and sulfur dioxide.
Scientific Research Applications
4-Ethylmorpholine and 4-methylbenzenesulfonic acid have diverse applications in scientific research:
Chemistry: Used as solvents, catalysts, and intermediates in organic synthesis
Biology: Employed in the preparation of various biochemical reagents and as buffers in biological assays.
Medicine: Utilized in the synthesis of pharmaceutical compounds and as excipients in drug formulations.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethylmorpholine involves its role as a base and nucleophile in organic reactions. It can donate a pair of electrons to electrophiles, facilitating various chemical transformations .
4-Methylbenzenesulfonic acid acts as a strong acid and electrophile, promoting electrophilic aromatic substitution reactions. It can activate aromatic rings towards substitution by donating a proton to the reaction medium, thereby increasing the electrophilicity of the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine: Similar to 4-ethylmorpholine but with a methyl group instead of an ethyl group.
Benzenesulfonic acid: Similar to 4-methylbenzenesulfonic acid but without the methyl group.
Uniqueness
4-Ethylmorpholine is unique due to its ethyl group, which imparts different steric and electronic properties compared to 4-methylmorpholine . 4-Methylbenzenesulfonic acid is unique for its strong acidic nature and ability to act as a catalyst in various organic reactions .
Properties
CAS No. |
68738-85-2 |
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Molecular Formula |
C13H21NO4S |
Molecular Weight |
287.38 g/mol |
IUPAC Name |
4-ethylmorpholine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-7-3-5-8-6-4-7/h2-5H,1H3,(H,8,9,10);2-6H2,1H3 |
InChI Key |
WZNAQJZHNGXMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOCC1.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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